2-Bromo-6-isopropoxypyrazine
Description
2-Bromo-6-isopropoxypyrazine is a halogenated pyrazine derivative characterized by a bromine atom at the 2-position and an isopropoxy group (-OCH(CH₃)₂) at the 6-position of the pyrazine ring. Pyrazines are nitrogen-containing heterocycles widely used in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the isopropoxy group influences solubility and steric effects.
Properties
IUPAC Name |
2-bromo-6-propan-2-yloxypyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)11-7-4-9-3-6(8)10-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVHLJOAAHZFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=CC(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-isopropoxypyrazine typically involves the bromination of 6-isopropoxypyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of 2-Bromo-6-isopropoxypyrazine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-isopropoxypyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate or palladium on carbon, along with bases like potassium carbonate or cesium carbonate, are employed in the presence of a suitable solvent like tetrahydrofuran (THF) or toluene.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 2-azido-6-isopropoxypyrazine, 2-thio-6-isopropoxypyrazine, or 2-alkoxy-6-isopropoxypyrazine can be obtained.
Coupling Products: Biaryl compounds with various substituents on the pyrazine ring can be synthesized.
Scientific Research Applications
2-Bromo-6-isopropoxypyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound is employed in the design of molecular probes and bioactive molecules for studying biological processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-isopropoxypyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and isopropoxy group can influence the compound’s binding affinity and selectivity towards these targets. For example, in enzyme inhibition, the compound may form covalent or non-covalent interactions with the active site residues, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine (C₆H₄BrF₃N₂O)
- Key Differences : The trifluoroethoxy group (-OCH₂CF₃) is strongly electron-withdrawing due to fluorine atoms, enhancing electrophilicity at the pyrazine ring compared to the electron-donating isopropoxy group.
- Impact : Increased reactivity in nucleophilic aromatic substitution (NAS) and reduced solubility in polar solvents due to fluorophilicity .
- Molecular Weight : 257.01 g/mol (higher than the target compound due to fluorine content).
6-Bromo-3-chloropyrazin-2-amine (C₄H₃BrClN₃)
- Key Differences : Contains both bromine and chlorine substituents, along with an amine group (-NH₂). The amine enables hydrogen bonding and participation in condensation reactions.
- Impact : Higher polarity and reactivity in cross-coupling reactions compared to alkoxy-substituted analogs. The dual halogens may complicate regioselectivity in synthesis .
Ring System Variations
2-Bromo-6-methylpyrazino[2,3-b]pyrazine (C₇H₆BrN₄)
- Key Differences: Incorporates a fused pyrazino[2,3-b]pyrazine ring system, increasing aromaticity and planarity.
Functional Group Reactivity
6-Bromo-N²-methylpyrazine-2,3-diamine (C₅H₆BrN₄)
Methyl 3-bromo-6-chloropyrazine-2-carboxylate (C₇H₄BrClN₂O₂)
- Key Differences : Contains an ester group (-COOCH₃), which is hydrolytically labile.
- Impact : Susceptibility to hydrolysis under basic conditions makes it a versatile intermediate for carboxylic acid derivatives .
Data Table: Comparative Analysis of Pyrazine Derivatives
Biological Activity
2-Bromo-6-isopropoxypyrazine is a brominated derivative of pyrazine, recognized for its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings on the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.
Chemical Structure and Properties
Chemical Formula : CHBrNO
Molecular Weight : 217.06 g/mol
Structure : The compound features a bromine atom at the second position and an isopropoxy group at the sixth position of the pyrazine ring, which influences its reactivity and biological interactions.
The biological activity of 2-Bromo-6-isopropoxypyrazine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its electrophilic character, facilitating nucleophilic attack by biological molecules. The isopropoxy group may also influence solubility and membrane permeability, enhancing bioavailability.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazine derivatives, including 2-Bromo-6-isopropoxypyrazine. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains:
- Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Case Study : A study evaluating a series of pyrazine derivatives found that modifications at positions 2 and 6 could enhance antibacterial efficacy against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer properties of 2-Bromo-6-isopropoxypyrazine are being explored in various cancer models:
- Cell Lines Tested : Research has utilized human cancer cell lines to assess cytotoxic effects.
- Findings : Preliminary results suggest that this compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival .
Comparative Analysis with Related Compounds
To understand the uniqueness of 2-Bromo-6-isopropoxypyrazine, it is beneficial to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Bromo-6-methoxypyrazine | Methoxy group instead of isopropoxy | Moderate antimicrobial activity |
| 2-Chloro-6-isopropoxypyrazine | Chlorine atom substitution | Lower activity than brominated variant |
| 2-Bromo-6-ethoxypyrazine | Ethoxy group substitution | Similar activity profile |
Research Applications
2-Bromo-6-isopropoxypyrazine serves as a versatile building block in medicinal chemistry:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
